molecular formula C8H17NO B3133486 2-(3-Methylpiperidin-1-yl)ethanol CAS No. 39123-22-3

2-(3-Methylpiperidin-1-yl)ethanol

Cat. No.: B3133486
CAS No.: 39123-22-3
M. Wt: 143.23 g/mol
InChI Key: CAMLJDZKPYMXOK-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)ethanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(3-Methylpiperidin-1-yl)acetaldehyde using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2-(3-Methylpiperidin-1-yl)acetaldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(3-Methylpiperidin-1-yl)acetaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield 2-(3-Methylpiperidin-1-yl)methanol.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylpiperidin-1-yl)methanol
  • 2-(3-Methylpiperidin-1-yl)acetaldehyde
  • 2-(3-Methylpiperidin-1-yl)ethyl chloride
  • 2-(3-Methylpiperidin-1-yl)ethyl bromide

Uniqueness

2-(3-Methylpiperidin-1-yl)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMLJDZKPYMXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308544
Record name 3-Methyl-1-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39123-22-3
Record name 3-Methyl-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39123-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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